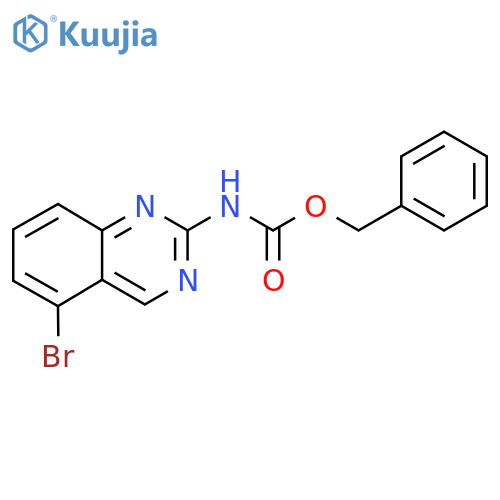

Cas no 2680713-64-6 (benzyl N-(5-bromoquinazolin-2-yl)carbamate)

2680713-64-6 structure

商品名:benzyl N-(5-bromoquinazolin-2-yl)carbamate

benzyl N-(5-bromoquinazolin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28299468

- benzyl N-(5-bromoquinazolin-2-yl)carbamate

- 2680713-64-6

-

- インチ: 1S/C16H12BrN3O2/c17-13-7-4-8-14-12(13)9-18-15(19-14)20-16(21)22-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,20,21)

- InChIKey: QDTNNCIFYWNVEE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2C1=CN=C(NC(=O)OCC1C=CC=CC=1)N=2

計算された属性

- せいみつぶんしりょう: 357.01129g/mol

- どういたいしつりょう: 357.01129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 64.1Ų

benzyl N-(5-bromoquinazolin-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28299468-10.0g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28299468-0.5g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28299468-10g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28299468-1g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28299468-5g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28299468-0.05g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28299468-1.0g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28299468-0.25g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28299468-0.1g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28299468-5.0g |

benzyl N-(5-bromoquinazolin-2-yl)carbamate |

2680713-64-6 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 |

benzyl N-(5-bromoquinazolin-2-yl)carbamate 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

2680713-64-6 (benzyl N-(5-bromoquinazolin-2-yl)carbamate) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 4964-69-6(5-Chloroquinaldine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬